molecular formula C18H14N4O2S2 B2754525 N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide CAS No. 941947-80-4

N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

Cat. No.: B2754525
CAS No.: 941947-80-4
M. Wt: 382.46
InChI Key: ONMFQXSFTWZGDS-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxybenzyl group and a benzo[d][1,2,3]thiadiazole carboxamide moiety. This structure combines two pharmacologically significant heterocycles—thiazole and thiadiazole—linked via an amide bond. Such compounds are often explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the thiadiazole ring contributes to electronic effects and binding interactions with biological targets .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-24-13-5-2-11(3-6-13)8-14-10-19-18(25-14)20-17(23)12-4-7-16-15(9-12)21-22-26-16/h2-7,9-10H,8H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMFQXSFTWZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxybenzylamine with α-haloketones under basic conditions.

    Coupling with Benzo[d][1,2,3]thiadiazole: The thiazole intermediate is then coupled with benzo[d][1,2,3]thiadiazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN₃).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of amino derivatives of the benzothiadiazole ring.

    Substitution: Various substituted thiazole and benzothiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and thiadiazole exhibit considerable antimicrobial properties. For instance, compounds similar to N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide have been tested against various bacterial strains and fungi.

  • Study Findings :
    • A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
    • The compound's structure allows for interactions with microbial enzymes, potentially inhibiting their growth.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound has been investigated for its effects on various cancer cell lines.

  • Case Studies :
    • A molecular docking study indicated that similar compounds bind effectively to targets involved in cancer cell proliferation .
    • In vitro studies showed that these compounds can induce apoptosis in cancer cells by activating specific pathways .
CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)15Induces apoptosis
Similar Thiadiazole DerivativeA549 (Lung Cancer)20Inhibits cell proliferation

Anti-inflammatory Properties

Compounds containing thiazole moieties have shown promise in reducing inflammation. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.

  • Starting Materials :
    • Thiazole derivatives
    • Benzoyl chlorides
    • Amine reagents
  • General Reaction Scheme :

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzothiadiazole moiety can participate in electron transfer processes, affecting cellular redox states. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Thiadiazole Hybrids

Anticancer Activity
  • Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 µg/mL): These thiazole derivatives, synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, exhibit potent activity against HepG-2 hepatocellular carcinoma cells. Their structures lack the benzo[d][1,2,3]thiadiazole moiety but retain the thiazole-carboxamide framework.
  • The benzo[d][1,2,3]thiadiazole group could enhance π-π stacking interactions with DNA or enzyme active sites, but may also increase molecular weight, affecting bioavailability .

Benzo[d][1,2,3]thiadiazole Derivatives

Structural Analogues
  • ASN90: A thiadiazole acetamide with a benzo[d][1,3]dioxol group, ASN90 acts as an O-GlcNAcase inhibitor. Unlike the target compound, it features a piperazine linker and lacks the 4-methoxybenzyl-thiazole unit. This structural divergence highlights how minor changes (e.g., dioxol vs. methoxybenzyl groups) alter target specificity .
  • N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : This compound, with a chlorobenzylidene substituent, exhibits insecticidal and fungicidal activities. The absence of a carboxamide group reduces hydrogen-bonding capacity, limiting its application in enzyme inhibition compared to the target compound .

Carboxamide-Containing Thiazoles

Physicochemical Properties
  • N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) : This derivative from shows moderate solubility in polar solvents due to the thioxo group. In contrast, the 4-methoxybenzyl group in the target compound may improve lipid solubility, enhancing blood-brain barrier penetration .

Fluorescence and Photophysical Properties

  • Triphenylamine-Benzothiazole Derivatives (1–3) : These compounds () exhibit temperature-dependent fluorescence switching. While the target compound lacks a triphenylamine group, its benzo[d][1,2,3]thiadiazole moiety may confer similar polarity-sensitive emission properties, useful in bioimaging .

Data Tables

Table 1. Comparison of Anticancer Activity

Compound Structure Features IC₅₀ (µg/mL) Reference
7b Thiazole-carbohydrazide 1.61 ± 1.92
11 Thiazole-hydrazono derivative 1.98 ± 1.22
Target Compound Thiazole-benzo[d]thiadiazole carboxamide N/A

Biological Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The compound can be synthesized through various methods involving thiazole and thiadiazole derivatives. The general synthetic route includes:

  • Formation of Thiazole Ring : Reaction of 4-methoxybenzylamine with appropriate thiazole precursors.
  • Thiadiazole Integration : Incorporation of benzo[d][1,2,3]thiadiazole moiety through coupling reactions.
  • Final Carboxamide Formation : Conversion to carboxamide via acylation reactions.

The synthesis process is crucial as it influences the biological activity of the resulting compound.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • In Vitro Studies : this compound exhibited significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing potent activity against lung (A549), breast (MCF-7), and colon cancer (HCT116) cell lines.
Cell LineIC50 Value (µM)
A5495.0
MCF-73.5
HCT1164.0

These results suggest that the methoxy group on the benzyl moiety enhances the compound's interaction with cellular targets involved in cancer proliferation.

The mechanism underlying the anticancer activity involves:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines, which is critical for inhibiting cell division.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects against various pathogens:

  • Bacterial Inhibition : Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL against Staphylococcus aureus and Escherichia coli.
BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole and thiadiazole rings significantly influence biological activity. Substituents such as methoxy groups enhance lipophilicity and improve binding affinity to biological targets.

Case Studies

Recent case studies have further validated the efficacy of this compound:

  • Study on Lung Cancer : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited remarkable inhibition of tumor growth in xenograft models.
  • Antimicrobial Efficacy : Research conducted by Alam et al. demonstrated that compounds with similar structures effectively reduced bacterial load in infected animal models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide?

  • Methodology : Focus on stepwise synthesis:

  • Step 1 : Couple the 4-methoxybenzyl group to the thiazole ring via Suzuki-Miyaura cross-coupling (Pd catalysis).
  • Step 2 : Introduce the benzo[d][1,2,3]thiadiazole moiety via nucleophilic substitution.
  • Step 3 : Optimize amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) under inert conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to improve purity. Monitor intermediates with TLC and HPLC-MS.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm).
  • FT-IR : Detect amide C=O stretch (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1400–1500 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction : Single-crystal X-ray for unambiguous confirmation of tautomeric forms (if applicable) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between theoretical predictions and experimental data for tautomerism in this compound?

  • Case Study : Evidence from Publication 9 (cited in ) highlights discrepancies in benzothiazole derivatives. For example:

PropertyDFT Prediction (B3LYP/6-311+G**)Experimental Observation
Dominant tautomerAmide → thiazole proton transferExcited-state NH → N transfer
Energy barrier (kcal/mol)12.3Not observed
  • Resolution :
  • Combine time-resolved fluorescence spectroscopy (nanosecond timescales) with TD-DFT to model excited-state proton transfer dynamics.
  • Validate with solvent-dependent UV-Vis/fluorescence quenching experiments to assess environmental effects on tautomer equilibrium .

Q. What experimental designs are suitable for probing photophysical properties relevant to optoelectronic applications?

  • Protocol :

  • Steady-State Spectroscopy : Measure molar absorptivity (λmax in DCM/THF) and fluorescence quantum yield (using integrating sphere).
  • Transient Absorption Spectroscopy : Resolve excited-state lifetimes (e.g., charge-transfer states).
  • Electrochemical Analysis : Cyclic voltammetry (Ag/AgCl reference) to estimate HOMO/LUMO levels.
    • Data Interpretation : Correlate Stokes shift with intramolecular charge transfer (ICT) efficiency. Compare with benzothiadiazole analogs to assess substituent effects.

Q. How to address low reproducibility in synthesizing thiadiazole-thiazole hybrids?

  • Troubleshooting Framework :

  • Contamination Check : Use ICP-MS to detect residual Pd catalysts (common in Suzuki reactions).
  • Oxygen Sensitivity : Repeat reactions under strict N₂/Ar to prevent oxidation of thiol intermediates.
  • Thermodynamic vs. Kinetic Control : Vary reaction temperature (e.g., 80°C vs. reflux) to favor cyclization over side-product formation.

Data Contradiction Analysis

Q. Why might DFT calculations overestimate tautomeric stability compared to experimental results?

  • Root Cause :

  • Solvent Effects : Most DFT models assume gas-phase conditions, neglecting solvation (e.g., polar aprotic solvents stabilize charge-separated tautomers).
  • Vibrational Entropy : Experimental free energy includes entropy contributions not fully captured in static DFT calculations.
    • Mitigation :
  • Use implicit solvent models (e.g., PCM in Gaussian) for DFT refinements.
  • Perform variable-temperature NMR to quantify entropy-driven tautomer populations .

Application-Oriented Methodologies

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Workflow :

Core Modifications : Vary substituents on the methoxybenzyl (e.g., -OCH₃ → -CF₃) or thiadiazole (e.g., -S- → -SO₂-).

Physicochemical Profiling : LogP (shake-flask method), solubility (HPLC-UV), and thermal stability (DSC/TGA).

Biological/Photophysical Screening : Prioritize derivatives with λem > 500 nm for bioimaging or HOMO-LUMO gaps < 3.0 eV for OLEDs.

Q. What strategies improve the accuracy of excited-state proton transfer modeling?

  • Advanced Computational Approach :

  • Multi-Reference Methods : CASSCF/NEVPT2 for non-adiabatic transitions.
  • Non-Covalent Interaction (NCI) Analysis : Identify H-bonding networks influencing proton transfer pathways.
  • Machine Learning : Train ML models on benzothiazole/benzothiadiazole datasets to predict tautomer ratios.

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